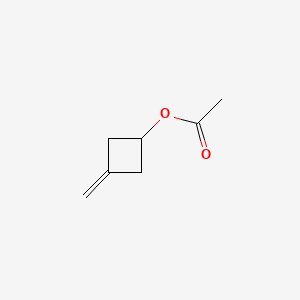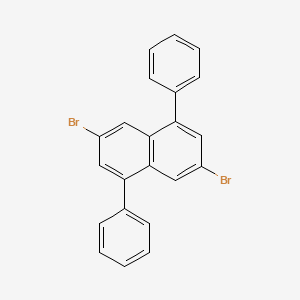
3,7-Dibromo-1,5-diphenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromo-1,5-diphenylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two bromine atoms at the 3 and 7 positions and two phenyl groups at the 1 and 5 positions on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-1,5-diphenylnaphthalene typically involves the bromination of a naphthalene derivative followed by a coupling reaction. One common method involves the selective bromination of 2,6-dimethoxy naphthalene with N-bromosuccinimide to yield 1,5-dibromo-2,6-dimethoxynaphthalene. This intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid to produce 2,6-dimethoxy-1,5-diphenylnaphthalene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dibromo-1,5-diphenylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Oxidation and Reduction: The phenyl groups and the naphthalene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Catalysts like palladium complexes are commonly used, along with bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted naphthalene derivative.
Wissenschaftliche Forschungsanwendungen
3,7-Dibromo-1,5-diphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 3,7-Dibromo-1,5-diphenylnaphthalene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dibromo-1,5-dimethylnaphthalene: Similar in structure but with methyl groups instead of phenyl groups.
1,5-Dibromo-2,6-dimethoxynaphthalene: Another brominated naphthalene derivative with methoxy groups.
Uniqueness
3,7-Dibromo-1,5-diphenylnaphthalene is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C22H14Br2 |
|---|---|
Molekulargewicht |
438.2 g/mol |
IUPAC-Name |
3,7-dibromo-1,5-diphenylnaphthalene |
InChI |
InChI=1S/C22H14Br2/c23-17-11-19(15-7-3-1-4-8-15)21-13-18(24)12-20(22(21)14-17)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
UEWHYDKUDMDKJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=C2C=C(C=C3C4=CC=CC=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


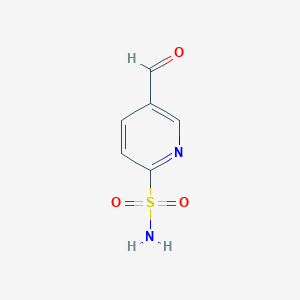
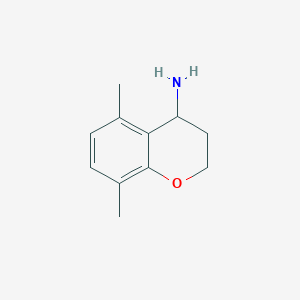

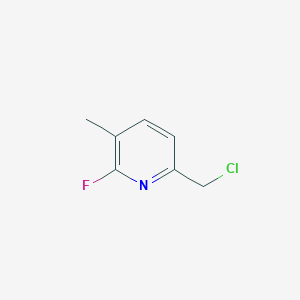
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
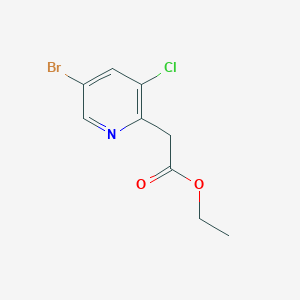
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
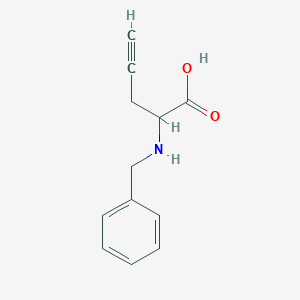
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)


![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
